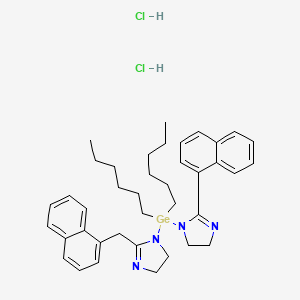
1H-Imidazole, 1,1'-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of imidazole rings, a germylene core, and naphthalenylmethyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves multiple steps, including the formation of imidazole rings and the incorporation of germylene and naphthalenylmethyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings and naphthalenylmethyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The germylene core may also contribute to its activity by influencing the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride stands out due to its unique combination of imidazole rings, germylene core, and naphthalenylmethyl groups. Similar compounds include:
- 1H-Imidazole, 1,1’-(dimethylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
- 1H-Imidazole, 1,1’-(diethylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride These compounds share structural similarities but differ in the length and nature of the alkyl groups attached to the germylene core, which can influence their chemical properties and applications .
Propiedades
Número CAS |
153714-98-8 |
|---|---|
Fórmula molecular |
C40H54Cl2GeN4 |
Peso molecular |
734.4 g/mol |
Nombre IUPAC |
dihexyl-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germane;dihydrochloride |
InChI |
InChI=1S/C40H52GeN4.2ClH/c1-3-5-7-13-25-41(26-14-8-6-4-2,44-29-27-42-39(44)31-35-21-15-19-33-17-9-11-23-37(33)35)45-30-28-43-40(45)32-36-22-16-20-34-18-10-12-24-38(34)36;;/h9-12,15-24H,3-8,13-14,25-32H2,1-2H3;2*1H |
Clave InChI |
MXTWVZGULPLHTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Ge](CCCCCC)(N1CCN=C1CC2=CC=CC3=CC=CC=C32)N4CCN=C4CC5=CC=CC6=CC=CC=C65.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


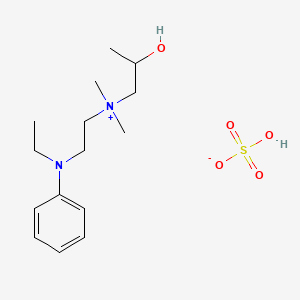
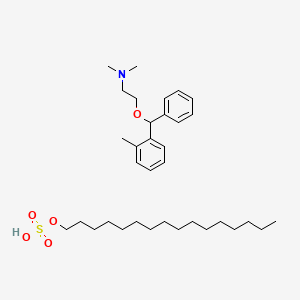


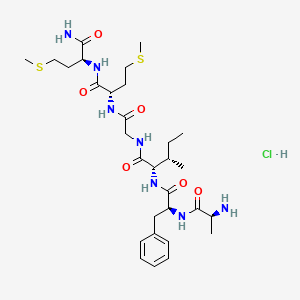
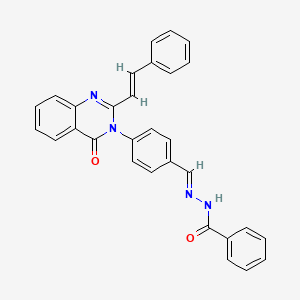
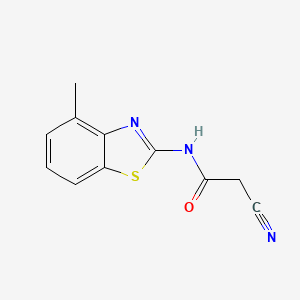
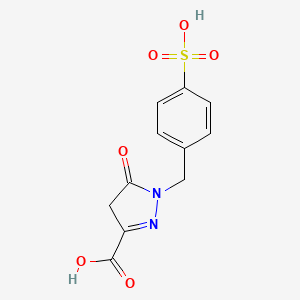
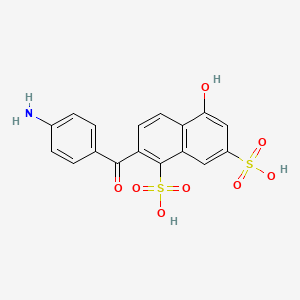
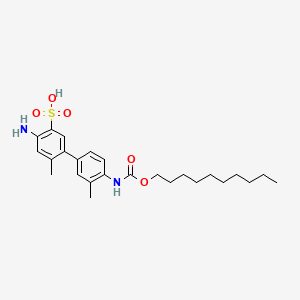
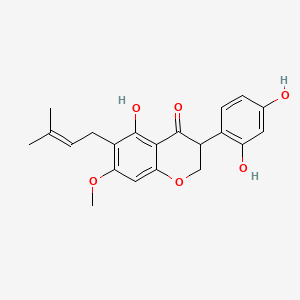
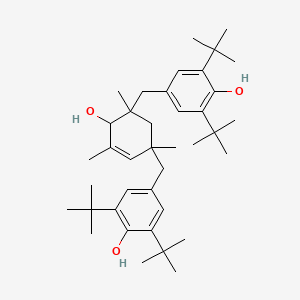
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)

